4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide
Description
4-((1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-chlorophenyl group, a methyl-piperazine bridge, and a 2,6-difluorophenyl carboxamide moiety. Its structure combines aromatic halogenation (Cl, F) with a tetrazole ring, which is known for metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-(2,6-difluorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N7O/c20-13-4-6-14(7-5-13)29-17(24-25-26-29)12-27-8-10-28(11-9-27)19(30)23-18-15(21)2-1-3-16(18)22/h1-7H,8-12H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNSPMRMYXTYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide is a synthetic derivative characterized by a tetrazole ring, which is known to impart unique biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.86 g/mol. The presence of the tetrazole ring and the piperazine moiety contributes to its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.86 g/mol |
| CAS Number | 1049457-57-9 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tetrazole ring mimics certain biological structures, allowing the compound to modulate enzyme activity and affect signal transduction pathways. Specifically, it has been shown to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .
Pharmacological Properties
Research indicates that compounds similar to this tetrazole derivative exhibit a range of pharmacological activities:
- Antitumor Activity : Some studies have highlighted the potential of tetrazole derivatives in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment .
Case Studies
- Antitumor Efficacy : A study investigated the effects of a similar tetrazole derivative on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis when used in combination with doxorubicin, suggesting a synergistic effect that enhances therapeutic outcomes .
- Anti-inflammatory Mechanism : In an experimental model of inflammation, the compound was shown to reduce edema and inflammatory cell infiltration in tissue samples. This effect was associated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Activity : A recent investigation evaluated the antimicrobial effects of various tetrazole derivatives against resistant strains of Candida species. The results demonstrated significant inhibition of fungal growth, indicating potential applications in treating fungal infections .
Chemical Reactions Analysis
Synthetic Pathways and Key Reaction Mechanisms
The synthesis of 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide involves sequential functionalization of the piperazine core, tetrazole ring formation, and carboxamide coupling. Below are the critical reaction steps and conditions:
Piperazine Functionalization
The piperazine ring is typically introduced via nucleophilic substitution or coupling reactions. For example:
- Boc-protected piperazine is reacted with a chloromethyl intermediate under basic conditions (e.g., KCO) in polar aprotic solvents (DMF or acetonitrile) to install the methyl-tetrazole moiety .
- Deprotection of the Boc group is achieved using HCl in dioxane or TFA, yielding the free piperazine for subsequent carboxamide formation .
Carboxamide Formation
The N-(2,6-difluorophenyl)carboxamide group is introduced via:
- Activation of 2,6-difluorophenyl carboxylic acid using thionyl chloride (SOCl) to form the acyl chloride, followed by reaction with piperazine in dichloromethane (DCM) with triethylamine (TEA) .
- Alternative methods employ carbodiimide coupling agents (EDC/HOBt) for mild, high-yield (75–90%) amidation .
Stability and Reactivity Under Specific Conditions
The compound exhibits distinct stability profiles based on functional groups:
Side Reactions and Byproduct Mitigation
Key side reactions during synthesis include:
- Over-alkylation of piperazine : Controlled stoichiometry (1:1 molar ratio) and low temperatures (0–5°C) minimize bis-alkylation .
- Tetrazole isomerization : Use of aprotic solvents (e.g., DMF) suppresses 2H-tetrazole formation .
- Carboxamide hydrolysis : Anhydrous conditions and neutral pH during storage prevent degradation .
Catalytic and Solvent Systems
- Coupling reactions : DMF or DCM with TEA as a base .
- Cycloaddition : Water/ethanol mixtures for tetrazole synthesis .
- Purification : Column chromatography (SiO, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Spectroscopic Validation
Critical characterization data includes:
Biological Relevance and Functional Insights
While the focus is on chemical reactions, structural analogs highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole Derivatives
- N-((4-Chlorophenyl)(1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)ethanamine (4p) :
- Core Structure : Shares the tetrazole ring with a 4-chlorophenyl substituent but differs in the 2,6-dimethylphenyl group on the tetrazole.
- Functional Groups : Uses a 4-methoxyphenyl ethanamine instead of the piperazine-carboxamide.
- Synthesis : Synthesized via Ugi-azide reaction with 96% yield, indicating efficient methodology .
- Key Differences : The absence of fluorinated groups and piperazine reduces polarity compared to the target compound.
Imidazole Derivatives
1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-4-methyl-1H-imidazole (3.75) :
- Core Structure : Replaces tetrazole with an imidazole ring but retains the 4-chlorophenyl and 2,6-difluorophenyl groups.
- Synthesis : Produced via condensation and column chromatography (39% yield). Structural confirmation via NMR and HRMS .
- Key Differences : Imidazole’s lower acidity and distinct hydrogen-bonding profile may alter pharmacokinetics compared to tetrazole.
1-(4-Chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (43) :
Piperazine-Carboxamide Analogues
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide: Structure: Shares the piperazine-carboxamide group but lacks the tetrazole and difluorophenyl moieties. Crystallography: Piperazine adopts a chair conformation, stabilized by N–H⋯O hydrogen bonds, which may enhance stability .
Structural and Functional Analysis Table
| Compound Class | Core Heterocycle | Aromatic Substituents | Functional Groups | Synthesis Yield | Key Features |
|---|---|---|---|---|---|
| Target Compound | Tetrazole | 4-Cl-C6H4, 2,6-F2-C6H3 | Piperazine-carboxamide | Not reported | High halogenation, metabolic stability |
| Tetrazole derivative (4p) | Tetrazole | 4-Cl-C6H4, 2,6-Me2-C6H3 | 4-MeO-C6H4-ethanamine | 96% | High yield, no fluorination |
| Imidazole derivative (3.75) | Imidazole | 4-Cl-C6H4, 2,6-F2-C6H3 | Methyl group | 39% | Lower stability, distinct H-bonding |
| Piperazine-carboxamide | Piperazine | 4-Cl-C6H4 | Ethyl-piperazine | Not reported | Chair conformation, hydrogen bonding |
Physicochemical and Pharmacological Implications
- Tetrazole vs. Imidazole : Tetrazole’s higher acidity (pKa ~4.9) enhances solubility and metal-binding capacity compared to imidazole (pKa ~14.5), favoring bioavailability .
- Halogenation Effects: The 2,6-difluorophenyl group in the target compound increases lipophilicity and metabolic resistance relative to non-fluorinated analogues .
- Piperazine Conformation : Chair conformation in piperazine derivatives () may reduce steric hindrance, improving receptor binding .
Q & A
What are the optimal synthetic routes for 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-(2,6-difluorophenyl)piperazine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The compound’s synthesis typically involves multi-step reactions, including:
- Tetrazole ring formation via azide-cyanamide cyclization or Ugi-azide reactions (e.g., using azidotrimethylsilane and isocyanides) .
- Piperazine coupling through nucleophilic substitution or carboxamide bond formation under basic conditions (e.g., DIPEA in DMF) .
Key parameters: - Temperature control (e.g., 0–5°C for azide reactions to avoid side products).
- Catalyst selection (e.g., Hünig’s base for carboxamide coupling).
- Purification via column chromatography or recrystallization to achieve >95% purity. Yield optimization requires monitoring intermediates using TLC or HPLC .
How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?
Answer:
Discrepancies may arise from:
- Assay variability (e.g., cell-line specificity, receptor isoform expression).
- Solubility differences (e.g., DMSO vs. aqueous buffers affecting bioavailability).
Methodological recommendations: - Standardize assays using reference compounds (e.g., SR141716 for CB1 receptor studies) .
- Perform dose-response curves across multiple concentrations and replicate experiments.
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, Western blotting for downstream signaling) .
What advanced analytical techniques are critical for characterizing this compound’s structural and thermodynamic properties?
Answer:
- Structural confirmation :
- Thermodynamic profiling :
- DSC/TGA to assess thermal stability and decomposition thresholds .
- Solubility assays in PBS and simulated biological fluids to predict formulation viability .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Answer:
- Core modifications :
- Methodology :
What strategies mitigate challenges in achieving selective receptor binding, particularly for CNS targets?
Answer:
- Pharmacophore masking : Introduce bulky groups (e.g., 2,6-difluorophenyl) to reduce off-target binding .
- Prodrug design : Modify the tetrazole group to enhance blood-brain barrier penetration (e.g., ester prodrugs hydrolyzed in vivo) .
- In silico screening to prioritize analogs with predicted selectivity (e.g., Glide SP docking against receptor libraries) .
How should researchers address conflicting data on the compound’s metabolic stability in preclinical models?
Answer:
- In vitro assays :
- Microsomal stability tests (human/rat liver microsomes) with LC-MS quantification of parent compound degradation .
- CYP450 inhibition assays to identify metabolic pathways .
- In vivo correlation :
- Administer analogs with deuterium-labeled positions to track metabolite formation via HRMS .
What are the best practices for evaluating this compound’s potential as a lead candidate in anti-inflammatory or anticancer research?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
